molecular formula C7H11Cl2N5 B6217410 4-(azidomethyl)benzene-1,2-diamine dihydrochloride CAS No. 2751621-20-0

4-(azidomethyl)benzene-1,2-diamine dihydrochloride

Cat. No.: B6217410
CAS No.: 2751621-20-0
M. Wt: 236.1
InChI Key:
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Description

4-(azidomethyl)benzene-1,2-diamine dihydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an azidomethyl group attached to a benzene ring, which is further substituted with two amine groups at the 1 and 2 positions. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azidomethyl)benzene-1,2-diamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with benzene-1,2-diamine.

    Azidomethylation: The benzene-1,2-diamine undergoes a reaction with formaldehyde and sodium azide to introduce the azidomethyl group. The reaction is usually carried out in an aqueous medium under controlled temperature conditions.

    Formation of Dihydrochloride Salt: The resulting 4-(azidomethyl)benzene-1,2-diamine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically include:

    Bulk Handling of Reagents: Efficient handling and storage of reagents like formaldehyde and sodium azide.

    Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.

    Purification: Use of industrial-scale purification techniques such as crystallization or recrystallization to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-(azidomethyl)benzene-1,2-diamine dihydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, solvents like water or ethanol, and controlled temperatures.

    Reduction: Hydrogen gas, palladium or platinum catalysts, and solvents like ethanol.

    Cycloaddition: Alkynes, copper catalysts, and solvents like dimethyl sulfoxide (DMSO).

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 4-(aminomethyl)benzene-1,2-diamine.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

4-(azidomethyl)benzene-1,2-diamine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.

    Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other markers.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Employed in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(azidomethyl)benzene-1,2-diamine dihydrochloride largely depends on the specific application:

    Cycloaddition Reactions: The azido group acts as a 1,3-dipole in cycloaddition reactions, forming stable triazole rings.

    Bioconjugation: The azido group can react with alkyne-functionalized biomolecules to form stable triazole linkages, facilitating the labeling and tracking of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2-diamine: Lacks the azidomethyl group, making it less versatile in cycloaddition reactions.

    4-(aminomethyl)benzene-1,2-diamine: The reduced form of 4-(azidomethyl)benzene-1,2-diamine, which lacks the azido group and thus has different reactivity.

    4-(azidomethyl)benzene-1,3-diamine: An isomer with the amine groups at different positions, leading to different chemical properties and reactivity.

Uniqueness

4-(azidomethyl)benzene-1,2-diamine dihydrochloride is unique due to the presence of both azido and diamine functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

2751621-20-0

Molecular Formula

C7H11Cl2N5

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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